molecular formula C19H20ClNO3 B5215797 ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate

ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate

Cat. No. B5215797
M. Wt: 345.8 g/mol
InChI Key: YFKJLBDYGMOMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzyl esters and is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate is not well understood. However, it is believed to act as a nucleophile in various reactions, leading to the formation of new compounds. It is also believed to have a role in the inhibition of certain enzymes, such as proteases and kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate are not well studied. However, it has been reported to have antifungal, antihypertensive, and anti-inflammatory properties. It has also been reported to have cytotoxic effects on certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate in lab experiments are its high yield and purity. It is also relatively easy to synthesize, making it a popular choice for organic synthesis. However, the limitations of using this compound include its potential toxicity and the need for expertise in organic synthesis.

Future Directions

There are several future directions for research on ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate. One direction is to study its mechanism of action in more detail and identify its targets in various biological systems. Another direction is to explore its potential as a drug candidate for various diseases, such as cancer, hypertension, and inflammation. Additionally, further research can be done to optimize the synthesis method and improve the yield and purity of this compound.

Synthesis Methods

The synthesis of ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate involves the reaction of benzylamine with ethyl 3-oxobutanoate in the presence of 4-chlorobenzyl chloride. This reaction is carried out under controlled conditions and requires expertise in organic synthesis.

Scientific Research Applications

Ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate has been extensively used in scientific research for the synthesis of various organic compounds. This compound has been used in the development of new drugs, such as antihypertensive agents, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of various natural products, such as alkaloids and terpenes.

properties

IUPAC Name

ethyl 2-benzyl-3-[(4-chlorophenyl)methylamino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-2-24-19(23)17(12-14-6-4-3-5-7-14)18(22)21-13-15-8-10-16(20)11-9-15/h3-11,17H,2,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKJLBDYGMOMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate

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